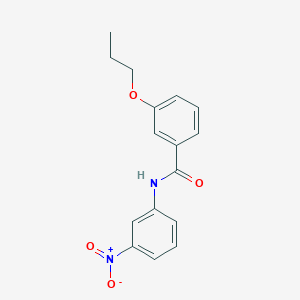

N-(3-nitrophenyl)-3-propoxybenzamide

Description

N-(3-Nitrophenyl)-3-propoxybenzamide is a benzamide derivative characterized by a nitro group at the 3-position of the phenyl ring and a propoxy substituent at the 3-position of the benzamide core.

Propriétés

IUPAC Name |

N-(3-nitrophenyl)-3-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-2-9-22-15-8-3-5-12(10-15)16(19)17-13-6-4-7-14(11-13)18(20)21/h3-8,10-11H,2,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGVUMWRTJGPDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide typically involves the reaction of 3-nitroaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of N-(3-nitrophenyl)-3-propoxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: N-(3-nitrophenyl)-3-propoxybenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The propoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides, nucleophiles, organic solvents.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products Formed:

Reduction: N-(3-aminophenyl)-3-propoxybenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 3-propoxybenzoic acid and 3-nitroaniline.

Applications De Recherche Scientifique

Chemistry: N-(3-nitrophenyl)-3-propoxybenzamide is used as a building block in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its nitrophenyl group is known to interact with biological targets, making it a candidate for the design of enzyme inhibitors or receptor modulators.

Industry: In the materials science field, N-(3-nitrophenyl)-3-propoxybenzamide is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mécanisme D'action

The mechanism by which N-(3-nitrophenyl)-3-propoxybenzamide exerts its effects depends on its application. In biological systems, the nitrophenyl group can interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The propoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzamide Derivatives

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Electronic Effects: The nitro group in N-(3-nitrophenyl)-3-propoxybenzamide enhances electron-withdrawing character compared to non-nitro analogs like flutolanil, which contains a trifluoromethyl group .

- Steric Influence : The propoxy chain in the target compound introduces greater steric bulk than methoxy or shorter alkoxy substituents (e.g., in –7).

- Biological Activity : Flutolanil’s pesticidal activity highlights the importance of trifluoromethyl and isopropoxy groups, whereas nitro-substituted benzamides in the evidence lack reported bioactivity .

Physical Properties

- Melting Points: notes that the reaction between citrate-capped LCMO and N-(3-nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide yields a product with a distinct melting point, suggesting structural reorganization. However, specific data for N-(3-nitrophenyl)-3-propoxybenzamide are unavailable.

- Molecular Weight : The target compound likely has a higher molecular weight (~300–350 g/mol) compared to simpler analogs like N-(3-nitrophenyl)propanamide (194.19 g/mol) .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.